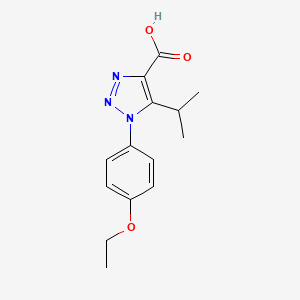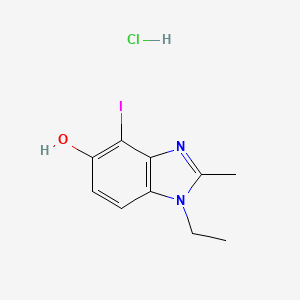
N-9H-fluoren-3-yl-2-(3-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-9H-fluoren-3-yl-2-(3-methylphenoxy)acetamide (FMA) is a compound that has gained attention in recent years due to its potential applications in scientific research. FMA is a synthetic compound that is commonly used in laboratory experiments to study its mechanism of action and its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-9H-fluoren-3-yl-2-(3-methylphenoxy)acetamide is not fully understood, but it is believed to act on various molecular targets in the body. N-9H-fluoren-3-yl-2-(3-methylphenoxy)acetamide has been shown to interact with the GABA receptor, which is involved in the regulation of neurotransmitter release in the brain. It has also been shown to interact with the adrenergic receptor, which is involved in the regulation of blood pressure and heart rate.
Biochemical and Physiological Effects:
N-9H-fluoren-3-yl-2-(3-methylphenoxy)acetamide has been shown to have various biochemical and physiological effects. It has been shown to increase the release of neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurological disorders. N-9H-fluoren-3-yl-2-(3-methylphenoxy)acetamide has also been shown to decrease blood pressure and heart rate, which may contribute to its potential use in the treatment of cardiovascular diseases. In addition, N-9H-fluoren-3-yl-2-(3-methylphenoxy)acetamide has been shown to have anti-cancer properties, which may contribute to its potential use in cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-9H-fluoren-3-yl-2-(3-methylphenoxy)acetamide in lab experiments is its synthetic nature, which allows for precise control over its chemical properties. N-9H-fluoren-3-yl-2-(3-methylphenoxy)acetamide is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using N-9H-fluoren-3-yl-2-(3-methylphenoxy)acetamide in lab experiments is its limited solubility in water, which may make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research on N-9H-fluoren-3-yl-2-(3-methylphenoxy)acetamide. One area of research could focus on the development of more efficient synthesis methods for N-9H-fluoren-3-yl-2-(3-methylphenoxy)acetamide. Another area of research could focus on the identification of additional molecular targets for N-9H-fluoren-3-yl-2-(3-methylphenoxy)acetamide, which may contribute to its potential use in the treatment of various diseases. Additionally, future research could focus on the development of N-9H-fluoren-3-yl-2-(3-methylphenoxy)acetamide analogs with improved solubility and bioavailability, which may expand its potential applications in scientific research.
Conclusion:
In conclusion, N-9H-fluoren-3-yl-2-(3-methylphenoxy)acetamide is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. N-9H-fluoren-3-yl-2-(3-methylphenoxy)acetamide has been shown to have potential as a therapeutic agent for the treatment of neurological disorders, cardiovascular diseases, and cancer. Although the mechanism of action of N-9H-fluoren-3-yl-2-(3-methylphenoxy)acetamide is not fully understood, it has been shown to interact with various molecular targets in the body. N-9H-fluoren-3-yl-2-(3-methylphenoxy)acetamide has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Méthodes De Synthèse
N-9H-fluoren-3-yl-2-(3-methylphenoxy)acetamide can be synthesized by reacting 9H-fluorene-3-carboxylic acid with 3-methylphenol in the presence of thionyl chloride to form 9H-fluoren-3-yl-2-(3-methylphenoxy)acetyl chloride. This intermediate is then reacted with ammonia to form N-9H-fluoren-3-yl-2-(3-methylphenoxy)acetamide.
Applications De Recherche Scientifique
N-9H-fluoren-3-yl-2-(3-methylphenoxy)acetamide has been used in various scientific research applications, including studies on the central nervous system, cardiovascular system, and cancer. N-9H-fluoren-3-yl-2-(3-methylphenoxy)acetamide has been shown to have potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential use in the treatment of cardiovascular diseases such as hypertension and heart failure. In addition, N-9H-fluoren-3-yl-2-(3-methylphenoxy)acetamide has been shown to have anti-cancer properties and has been studied for its potential use in cancer therapy.
Propriétés
IUPAC Name |
N-(9H-fluoren-3-yl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c1-15-5-4-7-19(11-15)25-14-22(24)23-18-10-9-17-12-16-6-2-3-8-20(16)21(17)13-18/h2-11,13H,12,14H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOZSOBINZCIOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(CC4=CC=CC=C43)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(tert-butylamino)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5085180.png)

![1-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5085194.png)



![2-(5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5085244.png)
![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5085251.png)
![ethyl 4-[(1,3-benzodioxol-5-ylmethyl)amino]-1-piperidinecarboxylate](/img/structure/B5085254.png)
![4-[(3-chlorophenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5085264.png)

![1-(3-{[({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)amino]methyl}phenyl)ethanone](/img/structure/B5085273.png)
![N-{1-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5085287.png)
